1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that features a furan ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 2-furylmethanamine with 1-isopropyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for nucleophilic substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings may play a crucial role in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Another compound featuring a pyrazole ring, used as an intermediate in organic synthesis.
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde: A compound with similar structural features, used in medicinal chemistry.
Uniqueness
1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C12H18ClN3O |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-10(2)15-6-5-11(14-15)8-13-9-12-4-3-7-16-12;/h3-7,10,13H,8-9H2,1-2H3;1H |
InChI Key |
NEDPSYCADIBPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
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